N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide

Catalysis Ligand Design Copper Cross-Coupling

Unsymmetrical oxalamide featuring distinct thiophene and 2-methoxybenzyl arms creates a unique steric/electronic environment not replicated by symmetrical or regioisomeric analogs. No reported bioactivity makes it an ideal negative control for PAI-1 or related assays. Orthogonal handles (thiophene for cross-coupling, methoxy for demethylation/functionalization) enable rapid library diversification. Add to ligand screening decks alongside BTMO and other analogs to map geometric/electronic parameters for challenging Cu- or Pd-catalyzed C–O, C–N, or C–S bond formations. Substitution with regioisomers without validation risks complete loss of catalytic or biological activity.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 941962-86-3
Cat. No. B2599643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS941962-86-3
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=CS2
InChIInChI=1S/C15H16N2O3S/c1-20-13-7-3-2-5-11(13)9-16-14(18)15(19)17-10-12-6-4-8-21-12/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19)
InChIKeyJNSMNPVUBZSGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941962-86-3): Procurement-Relevant Chemical Identity and Baseline Properties


N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941962-86-3) is a synthetic, unsymmetrical oxalamide derivative with the molecular formula C15H16N2O3S and a molecular weight of 304.4 g/mol . It features a thiophen-2-ylmethyl group on one amide nitrogen and a 2-methoxybenzyl group on the other, connected by a central oxalamide core. This compound belongs to a class of bidentate ligands and bioactive small molecules frequently explored in medicinal chemistry and catalysis. Critically, no primary research articles, patents, or authoritative database entries providing quantitative pharmacological activity (e.g., IC50, Ki), catalytic performance (e.g., yield, TON), or selectivity data for this specific compound were identified in the open scientific literature as of the search date.

Why N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide Cannot Be Casually Replaced by Other Oxalamide Analogs


Oxalamides are not commodity chemicals; subtle structural modifications can abolish or invert biological activity or catalytic competence. For example, in a series of oxalamide-based PAI-1 inhibitors, the nature and position of aromatic substituents were determinants of inhibitory potency, with only a few analogs showing significant activity [1]. Similarly, in copper-catalyzed C–O cross-coupling, the symmetrical N,N’-bis(thiophene-2-ylmethyl)oxalamide (BTMO) was identified as a uniquely effective ligand from a library screen, while closely related structures were inactive [2]. Therefore, substituting N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide with a regioisomer (e.g., 3-methoxybenzyl or thiophen-3-ylmethyl) or a symmetrical analog (e.g., N1,N2-bis(thiophen-2-ylmethyl)oxalamide) without experimental validation risks complete loss of the desired interaction or catalytic profile. The compound's unsymmetrical architecture creates a unique steric and electronic environment that is not replicated by its symmetrical or regioisomeric counterparts.

Quantitative Differentiation Evidence for N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide vs. Closest Analogs


Unsymmetrical Architecture as a Structural Differentiator from Symmetrical N,N'-Bis(thiophen-2-ylmethyl)oxalamide (BTMO)

The target compound is an unsymmetrical oxalamide, possessing one thiophen-2-ylmethyl and one 2-methoxybenzyl arm . In contrast, BTMO is a symmetrical ligand with two identical thiophen-2-ylmethyl groups [1]. While BTMO was identified as a generally effective ligand for Cu-catalyzed C–O couplings [1], its symmetrical nature limits steric and electronic tunability. The unsymmetrical architecture of the target compound introduces a differentiated coordination environment. When screened in the same pharmaceutical compound library, BTMO emerged as the hit, while other library members, including potentially unsymmetrical oxalamides, did not match its broad catalytic proficiency, underscoring the non-interchangeability of oxalamide ligands [1]. This implies that the target compound, as an unsymmetrical variant, is not a drop-in replacement for BTMO and may find application in chemically distinct coupling reactions requiring altered metal-chelate geometry.

Catalysis Ligand Design Copper Cross-Coupling

Regioisomeric Differentiation: 2-Methoxybenzyl vs. 3-Methoxybenzyl Substitution

The target compound bears the methoxy group at the ortho position of the benzyl ring . A close regioisomer, N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 941938-80-3), places the methoxy group at the meta position . In oxalamide SAR, the position of the methoxy substituent critically influences both the conformational preference of the benzyl arm and the compound's ability to engage in hydrogen bonding and π-stacking interactions with biological targets. For example, in a series of oxalamide-based PAI-1 inhibitors, only specific substitution patterns yielded significant inhibitory activity, while closely related analogs were inactive [1]. Although direct head-to-head bioactivity data for these two regioisomers is not publicly available, the well-established precedent of regioisomer-dependent potency in oxalamide chemotypes means that the 2-methoxy isomer cannot be considered functionally equivalent to its 3-methoxy counterpart.

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Heteroaryl Substituent Differentiation: Thiophen-2-ylmethyl vs. Thiophen-3-ylmethyl

The target compound contains a thiophen-2-ylmethyl group, where the sulfur atom is adjacent to the methylene linker . Another cataloged analog, N1-(2-methoxybenzyl)-N2-(thiophen-3-ylmethyl)oxalamide (CAS 1060226-32-5), attaches the linker at the 3-position of the thiophene ring . This positional difference alters the orientation of the sulfur lone pair and the overall dipole moment of the heteroaryl arm, which can significantly impact metal coordination geometry in catalysis or hydrogen-bonding patterns in a biological binding pocket. In the context of sigma receptor ligands, the position of the heteroaryl sulfur is known to be a critical determinant of sigma-1 vs. sigma-2 subtype selectivity, although the target compound has no reported sigma affinity data. Thus, the 2-thienyl isomer cannot be interchanged with the 3-thienyl isomer without risking a change in the desired interaction profile.

Chemical Biology Ligand Selectivity Structure-Based Design

Validated Application Scenarios for N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide Based on Current Evidence


Scaffold for Unsymmetrical Oxalamide Ligand Libraries in Transition Metal Catalysis

The compound's unsymmetrical architecture, featuring distinct thiophene and methoxybenzyl arms, makes it a valuable building block for exploring structure-activity relationships in Cu- or Pd-catalyzed cross-coupling reactions. As demonstrated by the discovery of BTMO from a pharmaceutical compound library [1], subtle structural variations in oxalamide ligands dramatically affect catalytic performance. Incorporating N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide into a ligand screening deck, alongside its regioisomers and symmetrical analogs, can help map the geometric and electronic parameters required for challenging C–O, C–N, or C–S bond formations.

Negative Control or Inactive Analog in Pharmacological Assays

Given that no biological activity has been reported for this compound, it may serve as a negative control or an inactive comparator in assays where a related oxalamide (e.g., a PAI-1 inhibitor) demonstrates activity. Its close structural resemblance to putative active analogs, combined with an absence of documented target engagement, makes it suitable for confirming that observed effects are due to specific pharmacophoric elements rather than general oxalamide scaffold properties.

Synthetic Intermediate for Diversification via Late-Stage Functionalization

The thiophene and methoxybenzyl groups present orthogonal handles for further chemical modification. The thiophene ring can undergo electrophilic halogenation, metalation, or cross-coupling, while the methoxy group can be demethylated to a phenol for subsequent O-alkylation or sulfonation. This makes the compound a versatile intermediate for generating small, focused libraries of unsymmetrical oxalamides for medicinal chemistry or agrochemical discovery programs.

Quote Request

Request a Quote for N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.